Home > Products > Screening Compounds P78450 > 4-{[4-(2-ethoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-2-methoxyphenol
4-{[4-(2-ethoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-2-methoxyphenol -

4-{[4-(2-ethoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-2-methoxyphenol

Catalog Number: EVT-6216127
CAS Number:
Molecular Formula: C23H32N2O4
Molecular Weight: 400.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-1,3-thiazole-5-carboxamide (Dasatinib)

Compound Description: Dasatinib (BMS-354825) is a potent pan-Src kinase inhibitor. [] It exhibits nanomolar to subnanomolar potency in biochemical and cellular assays. [] Dasatinib has shown efficacy in inhibiting proinflammatory cytokine IL-2 ex vivo in mice and reducing TNF levels in acute and chronic murine models of inflammation. []

Relevance: While Dasatinib doesn't share the core structure of 4-{[4-(2-ethoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-2-methoxyphenol, both compounds contain a 4-(2-hydroxyethyl)-1-piperazinyl moiety. This shared structural element suggests potential similarities in their binding affinities or interactions with specific targets, although their overall pharmacological profiles may differ significantly. []

N-(2-chloro-6-methylphenyl)-2-[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-5-thiazolcarboxamide

Compound Description: This compound is identified as a potent tyrosine kinase inhibitor. [] The crystal anhydrous δ-modification of this compound demonstrates enhanced biological activity. []

Relevance: This compound shares the 4-(2-hydroxyethyl)-1-piperazinyl moiety with 4-{[4-(2-ethoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-2-methoxyphenol. [] This structural similarity might imply common binding sites or mechanisms of action, despite differences in their overall structure.

3-(2-imidazo[1,2-b]pyridazin-3-yl-ethynyl)-4-methyl-N-[4-[(4-methyl-1-piperazinyl)methyl]-3-(trifluoromethyl)phenyl]benzamide (Ponatinib)

Compound Description: Ponatinib is a medication used for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). [, ]

4-[2-(substituted phenyl)hydrazono]-3-(1-hydroxyethyl)-1-phenyl/methyl-3,4-dihydroquinolin-2(1H)-one derivatives

Compound Description: These derivatives are a series of compounds designed and synthesized as potential tyrosine kinase inhibitors. [] They exhibited promising in vitro activity against the epidermal growth factor receptor kinase (EGFRK) protein. Notably, compound 4-[2-(4-bromophenyl)hydrazono]-3-(1-hydroxyethyl)-1-methyl-3,4-dihydroquinolin-2(1H)-one (III-b4) demonstrated the highest cytotoxicity among the synthesized derivatives against the MDA-MB cell line. []

Relevance: The 4-[2-(substituted phenyl)hydrazono]-3-(1-hydroxyethyl)-1-phenyl/methyl-3,4-dihydroquinolin-2(1H)-one derivatives share a common focus on tyrosine kinase inhibition with Dasatinib, a related compound to 4-{[4-(2-ethoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-2-methoxyphenol. [, ] While their structures differ, this shared target space suggests potential overlaps in their mechanisms of action or biological effects, warranting further investigation into potential relationships.

Properties

Product Name

4-{[4-(2-ethoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-2-methoxyphenol

IUPAC Name

4-[[4-[(2-ethoxyphenyl)methyl]-3-(2-hydroxyethyl)piperazin-1-yl]methyl]-2-methoxyphenol

Molecular Formula

C23H32N2O4

Molecular Weight

400.5 g/mol

InChI

InChI=1S/C23H32N2O4/c1-3-29-22-7-5-4-6-19(22)16-25-12-11-24(17-20(25)10-13-26)15-18-8-9-21(27)23(14-18)28-2/h4-9,14,20,26-27H,3,10-13,15-17H2,1-2H3

InChI Key

XPVIKRPLURZNEB-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1CN2CCN(CC2CCO)CC3=CC(=C(C=C3)O)OC

Canonical SMILES

CCOC1=CC=CC=C1CN2CCN(CC2CCO)CC3=CC(=C(C=C3)O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.